REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-])=O)[C:3]1=[O:15].[H][H]>[Pd].C(O)(=O)C>[NH2:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[C:10](=[O:11])[N:2]([CH3:1])[C:3]2=[O:15]
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
CN1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed with hot filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate combined with the contents of another reactor
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed at the rotovap
|
Type
|
ADDITION
|
Details
|
by adding 2 M ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washed with water, ethanol, and ether
|
Type
|
CUSTOM
|
Details
|
and dried at the pump
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 181.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |